molecular formula C16H17FN2O2S2 B2912991 2-(3-((4-Fluorophenyl)thio)propanamido)-4,5-dimethylthiophene-3-carboxamide CAS No. 896291-24-0

2-(3-((4-Fluorophenyl)thio)propanamido)-4,5-dimethylthiophene-3-carboxamide

Cat. No.: B2912991
CAS No.: 896291-24-0
M. Wt: 352.44
InChI Key: JIHWCZBSZARHHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-((4-Fluorophenyl)thio)propanamido)-4,5-dimethylthiophene-3-carboxamide is a compound belonging to the class of thioethers. This compound is characterized by the presence of a thiophene ring substituted with a fluorophenylthio group, a propanamido group, and a carboxamide group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of catalysts, such as palladium, and specific reagents to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure the scalability and reproducibility of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(3-((4-Fluorophenyl)thio)propanamido)-4,5-dimethylthiophene-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the thioether group can yield sulfoxides or sulfones, while reduction of the carboxamide group can produce amines .

Scientific Research Applications

2-(3-((4-Fluorophenyl)thio)propanamido)-4,5-dimethylthiophene-3-carboxamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(3-((4-Fluorophenyl)thio)propanamido)-4,5-dimethylthiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(3-((4-Fluorophenyl)thio)propanamido)-4,5-dimethylthiophene-3-carboxamide include other thiophene derivatives with different substituents, such as:

Uniqueness

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties. The presence of the fluorophenylthio group, in particular, can enhance the compound’s stability and biological activity compared to similar compounds with different substituents .

Properties

IUPAC Name

2-[3-(4-fluorophenyl)sulfanylpropanoylamino]-4,5-dimethylthiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN2O2S2/c1-9-10(2)23-16(14(9)15(18)21)19-13(20)7-8-22-12-5-3-11(17)4-6-12/h3-6H,7-8H2,1-2H3,(H2,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIHWCZBSZARHHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)N)NC(=O)CCSC2=CC=C(C=C2)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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